Sulfadoxine sodium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

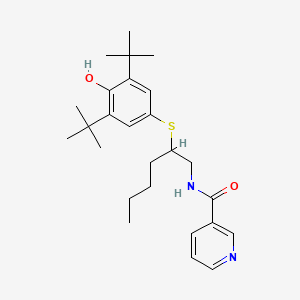

Sulfadoxine sodium: is a long-acting sulfonamide used primarily in combination with pyrimethamine to treat and prevent malaria. It is also employed in veterinary medicine to treat various infections in livestock. This compound works by inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in microorganisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Condensation Reaction: Sulfadoxine sodium can be synthesized by reacting 4-chloro-5,6-dimethoxypyrimidine with sodium sulfadiazine.

One-Pot Synthesis: Another method involves a one-pot synthesis where the preparation of sodium salt, condensation reaction, and etherification reaction are carried out in a single reaction vessel.

Industrial Production Methods: The industrial production of this compound typically follows the condensation reaction method due to its simplicity and efficiency. The process does not require special equipment and is suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Sulfadoxine sodium can undergo oxidation reactions, although these are less common in its typical applications.

Substitution: The compound can participate in substitution reactions, particularly involving the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products: The primary products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution can result in various substituted sulfonamides .

Aplicaciones Científicas De Investigación

Chemistry: Sulfadoxine sodium is used as a reference compound in analytical chemistry for the development of spectrophotometric and chromatographic methods .

Biology: In biological research, this compound is used to study the inhibition of folic acid synthesis in microorganisms, providing insights into antimicrobial resistance mechanisms .

Medicine: Medically, this compound is combined with pyrimethamine to treat malaria, particularly in regions with chloroquine-resistant strains of Plasmodium falciparum .

Industry: In the veterinary industry, this compound is used to treat respiratory, urinary tract, and other infections in livestock .

Mecanismo De Acción

Sulfadoxine sodium exerts its effects by inhibiting the enzyme dihydropteroate synthase, which is essential for the conversion of para-aminobenzoic acid (PABA) to folic acid. Folic acid is vital for DNA synthesis, repair, and methylation, which are crucial for cell growth and reproduction in microorganisms. By blocking this pathway, this compound effectively prevents the synthesis of folic acid, thereby inhibiting the growth and reproduction of the target microorganisms .

Comparación Con Compuestos Similares

Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim to treat bacterial infections.

Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

Sulfamethazine: Commonly used in veterinary medicine to treat infections in livestock.

Uniqueness: Sulfadoxine sodium is unique due to its long-acting nature, which allows for less frequent dosing compared to other sulfonamides. This property makes it particularly useful in combination therapies for malaria treatment and prevention .

Propiedades

Número CAS |

23536-50-7 |

|---|---|

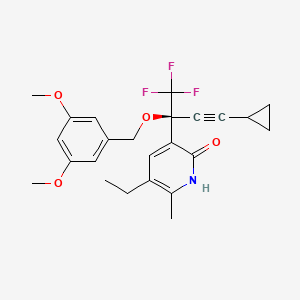

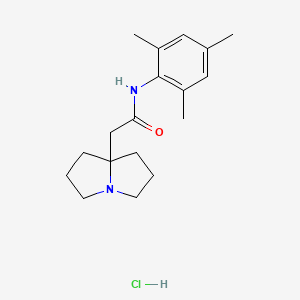

Fórmula molecular |

C12H13N4NaO4S |

Peso molecular |

332.31 g/mol |

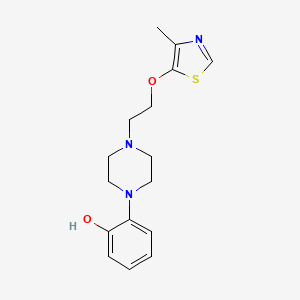

Nombre IUPAC |

sodium;(4-aminophenyl)sulfonyl-(5,6-dimethoxypyrimidin-4-yl)azanide |

InChI |

InChI=1S/C12H13N4O4S.Na/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9;/h3-7H,13H2,1-2H3;/q-1;+1 |

Clave InChI |

BRWVMICPOSOJRG-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(N=CN=C1OC)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.